molecular formula C12H7BrClN3O2S B1344223 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 252723-17-4

5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1344223
M. Wt: 372.63 g/mol
InChI Key: IXXOMMSCNWTOPX-UHFFFAOYSA-N
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Description

The compound "5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine" is a halogenated pyrrolopyrimidine derivative, which is a class of compounds known for their diverse biological activities and potential use in medicinal chemistry. The presence of bromo and chloro substituents, along with a phenylsulfonyl group, suggests that this compound could be of interest in the development of new chemotherapeutic agents or as a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of halogenated pyrimidines often involves the introduction of halogen atoms into the pyrimidine nucleus, which can be achieved through various synthetic routes. For instance, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was performed by bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Although the compound is not directly mentioned, this method could potentially be adapted for the synthesis of 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be confirmed using spectroscopic techniques such as FT-IR, FT-Raman, and X-ray crystallography. For example, the crystal structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined using X-ray techniques . Similarly, the structure of 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine could be elucidated to confirm the placement of substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of halogenated pyrimidines allows for further chemical transformations, such as nucleophilic substitution reactions. For instance, the reaction of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide proceeded smoothly to give a cyano-substituted product . This suggests that the bromo and chloro groups in 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine could potentially undergo similar nucleophilic substitution reactions, leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents. The presence of halogen atoms can also affect the compound's reactivity and interaction with biological targets. For example, the presence of halogen functionalities on the pyrimidine nucleus in 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines makes them useful as synthetic intermediates for diversification through cross-couplings and amination reactions . The same could be expected for 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, which may exhibit unique properties due to its specific substitution pattern.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine has been explored for its potential in synthesizing various nucleoside analogues and derivatives. For instance, it has been used in the synthesis of pyrrolopyrimidine nucleosides related to the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, demonstrating its utility in developing nucleoside derivatives with potential biochemical significance (Hinshaw et al., 1969). Additionally, it serves as a key intermediate in the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, showcasing its versatility in heterocyclic chemistry and the design of compounds with potential applications in dyes and pharmaceuticals (Nikpour et al., 2012).

Antimicrobial and Antiviral Activities

Research into the antimicrobial and antiviral activities of derivatives of 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine has highlighted its potential in medicinal chemistry. For example, derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ranganatha et al., 2018). Furthermore, the synthesis and evaluation of antimicrobial additives based on pyrimidine derivatives for surface coatings and printing ink paste have demonstrated the compound's utility in industrial applications (El‐Wahab et al., 2015).

Potential in Drug Discovery

The versatility of 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine in synthesizing various derivatives has been explored in drug discovery, particularly in designing dihydrofolate reductase inhibitors and antifolates with potential antitumor activities (Gangjee et al., 2005; Gangjee et al., 2007). These studies underscore the compound's importance in developing new therapeutics targeting cancer and other diseases.

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

7-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3O2S/c13-9-6-17(12-10(9)11(14)15-7-16-12)20(18,19)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXOMMSCNWTOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626070
Record name 7-(Benzenesulfonyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

252723-17-4
Record name 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252723-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzenesulfonyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of the product from Method T (4.1 g/0.018 mol) in DMF (15 mL) and cooled to 0° C. was added 1.0 g (0.025 mol) of 60% sodium hydride in mineral oil and the resulting mixture stirred at 0° C. for 15 min. Benzenesulfonyl chloride (3.2 g/0.018 mol) was added, the reaction mixture warmed to room temperature and stirred for 2 h. Water was then added (15 mL) and the resulting solid removed by filtration and dried in vacuo affording 5.9 g (89%) of the title compound.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
89%

Synthesis routes and methods II

Procedure details

To a slurry of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine from step A (1.17 g, 5 mmol) in DMF (10 ml) at 0° C., was added NaH (60% in mineral oil, 0.28 g, 7 mmol). After stirring 15 min., benzensulfonyl chloride (0.64 ml, 5 mmol) was added. The reaction mixture was warmed to room temperature and stirred for 2 hours, resulting in precipitation of a white solid. More DMF (5 ml) was added, and the reaction was quenched with 10 ml of water. The solid was collected by filtration and dried in vacuum to afford 5-bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.62 g, 4.35 mmol, 87%) as a white solid, which was carried on without further purification. MS (ES+) [M+H]+=373.
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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